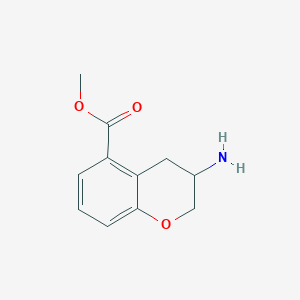![molecular formula C19H20ClN3O2S2 B13494384 N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound that features a thiazole ring, a cyclopropylphenyl group, and a methanesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a thiazole ring and a cyclopropylphenyl group sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H20ClN3O2S2 |
|---|---|
Poids moléculaire |
422.0 g/mol |
Nom IUPAC |
N-[4-[2-(2-cyclopropylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H19N3O2S2.ClH/c1-26(23,24)22-15-10-8-14(9-11-15)18-12-25-19(21-18)20-17-5-3-2-4-16(17)13-6-7-13;/h2-5,8-13,22H,6-7H2,1H3,(H,20,21);1H |
Clé InChI |
QLISWCMAMSTJQC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3C4CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrochloride](/img/structure/B13494312.png)
![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)

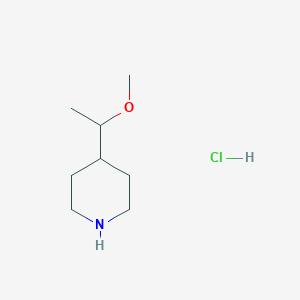

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
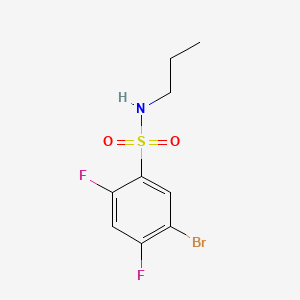
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
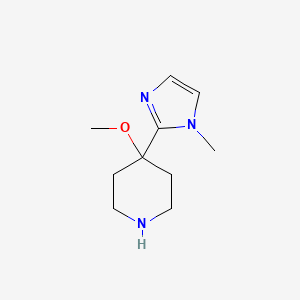
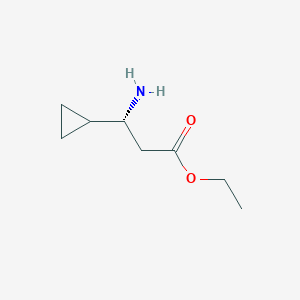
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
![3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13494385.png)
